1-(4-Chlorophenyl)-2-nitroethene
Overview
Description
1-(4-Chlorophenyl)-2-nitroethene is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 183.0087061 g/mol and the complexity rating of the compound is 180. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Synthesis of Functional Molecules
A green synthetic method was developed for preparing 2-aryl-1,3,4-oxadiazoles, which are important in various research fields. This method involves the use of hydrazides and highly reactive 1,1-dichloro-2-nitroethene, featuring high yields, purification simplicity, and energy efficiency, without the need for added catalysts (Zhu et al., 2015).
Study of Molecular Structure and Interactions
Research on substituted chalcones, including (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, revealed insights into molecular structures and interactions like weak intramolecular C—H⋯O and C—H⋯Cl interactions, which help stabilize certain segments of the molecule (Fun et al., 2008).
Cytotoxic Activity of Nitroethenes
New 1-[5-organylsilyl(germyl)-2-furyl(thienyl)]nitroethenes were synthesized and showed high cytotoxic activity. The influence of substituent structure on cytotoxicity was investigated, highlighting the potential biomedical applications of these compounds (Ignatovich et al., 2010).
Conformational Analysis in Solution
Theoretical conformational analysis of substituted nitroethenes, including 1-nitro- and 1-bromo-1-nitro-2-(trichloromethyl)ethenes, revealed insights into their structures in both gas and solution phases. This research is essential for understanding the physical and chemical behavior of these compounds (Chachkov et al., 2008).
Electronic Structure Studies
Studies on the electronic structure of compounds like 1,1-dithiomethyl-2-nitro-ethene (DTMNE) provided insights into intramolecular interactions and electronic effects such as "push-pull" and cross-conjugation. This research is crucial for understanding the electronic properties of these molecules (Novák, 2020).
Molecular Electronic Devices
Research on molecules containing nitroamine redox centers, such as 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, demonstrated their use in electronic devices showing negative differential resistance and high on-off peak-to-valley ratios. This opens up possibilities in molecular electronics (Chen et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Indole derivatives, which share a similar aromatic structure, have also been found to bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
These changes affect the isoprenoid pathway and alter the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, resulting in a consequent reduction in stem elongation .
Pharmacokinetics
The maximum concentrations reached after oral administration were found to be in the micromolar range, and the elimination half-lives were several hours .
Result of Action
Compounds with similar structures have shown potent in vitro activities against various pathogens .
Action Environment
Properties
IUPAC Name |
1-chloro-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJATYFHELDGEA-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879307 | |
Record name | 4-CHLORO B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-07-0, 5153-70-8 | |
Record name | Styrene, p-chloro-beta-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 706-07-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-CHLORO B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Chloro-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5153-70-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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